molecular formula C11H8F2N2O4 B104800 Marbofloxacin Impurity A CAS No. 115551-40-1

Marbofloxacin Impurity A

Cat. No.: B104800
CAS No.: 115551-40-1
M. Wt: 270.19 g/mol
InChI Key: GORYSGPURSAYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marbofloxacin Impurity A is a chemical compound associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This impurity is often studied to ensure the purity and safety of Marbofloxacin formulations. The chemical name of this compound is 6, 7-difluoro-8-hydroxy-1-(methylamino)-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid .

Mechanism of Action

Marbofloxacin Impurity A, also known as N,O-Desmethylene 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic . The following sections will cover the various aspects of its mechanism of action.

Target of Action

The primary target of Marbofloxacin and its derivatives is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .

Mode of Action

Marbofloxacin and its derivatives, including this compound, act by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the synthesis of bacterial DNA, leading to rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription processes in bacteria . This disruption in the biochemical pathways leads to the death of the bacteria, exhibiting the bactericidal effect of Marbofloxacin and its derivatives .

Pharmacokinetics

The pharmacokinetics of Marbofloxacin has been studied Marbofloxacin exhibits linear kinetics in infected mice over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice is 29.77% .

Result of Action

The inhibition of bacterial DNA gyrase by Marbofloxacin and its derivatives results in the prevention of bacterial DNA synthesis . This leads to rapid bactericidal activity, resulting in the death of the bacteria .

Biochemical Analysis

Biochemical Properties

It is known that Marbofloxacin, the parent compound, is a synthetic, broad-spectrum bactericidal agent It is likely that Marbofloxacin Impurity A may interact with similar enzymes, proteins, and other biomolecules as Marbofloxacin

Cellular Effects

Marbofloxacin, the parent compound, has demonstrated significant post-antibiotic effects for both gram-negative and gram-positive bacteria and is active in both stationary and growth phases of bacterial replication . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Marbofloxacin, the parent compound, is known to impair the bacterial DNA gyrase, resulting in rapid bactericidal activity . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The solubility of Marbofloxacin, the parent compound, in various solvents has been studied, and it was found that the solubility increased with the increase of temperature .

Dosage Effects in Animal Models

Studies on Marbofloxacin, the parent compound, have shown that it exhibits concentration-dependent killing and the free-drug area under the concentration-time curve over 24 h to MIC (fAUC0-24h/MIC) was the PK/PD index that correlated best with efficacy .

Metabolic Pathways

Marbofloxacin, the parent compound, is known to be excreted mostly in the urine, and unmetabolised Marbofloxacin is the main component of the residues in tissues and excreta .

Transport and Distribution

Marbofloxacin, the parent compound, is known to be widely distributed to the tissues .

Preparation Methods

The synthesis of Marbofloxacin Impurity A involves several steps, typically starting from the parent compound, Marbofloxacin. The synthetic route often includes:

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Marbofloxacin Impurity A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Marbofloxacin Impurity A can be compared with other impurities of Marbofloxacin, such as:

The uniqueness of this compound lies in its specific chemical structure and the role it plays in the quality control of Marbofloxacin formulations.

Properties

IUPAC Name

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYSGPURSAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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